N-[(2E)-5,5-dioxido-3-(2-phenylethyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide
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Overview
Description
N-[(2E)-5,5-dioxido-3-(2-phenylethyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide is a chemical compound with the following properties:
Molecular Formula: C17H22N2O3S2
Average Mass: 366.498 Da
Monoisotopic Mass: 366.107178 Da
ChemSpider ID:
Chemical Reactions Analysis
The compound may undergo various chemical reactions, including:
Oxidation: Oxidative processes that modify functional groups.
Reduction: Reduction reactions to alter chemical bonds.
Substitution: Substituting functional groups or atoms. Common reagents and conditions depend on the specific reaction. Major products formed would vary accordingly.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological systems.
Medicine: Exploring its pharmacological properties.
Industry: Developing novel materials or catalysts.
Mechanism of Action
The precise mechanism by which N-[(2E)-5,5-dioxido-3-(2-phenylethyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While detailed comparisons are lacking, we can highlight its uniqueness by contrasting it with related compounds. Similar compounds include:
- (Molecular Formula:
N-[5,5-Dioxido-3-(2-phenylethyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-thienyl)acetamide: C19H20N2O3S3
, ChemSpider ID: 35381265) (Molecular Formula:N-[(2E,3aR,6aR)-5,5-Dioxido-3-(2-phenylethyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide: C18H24N2O3S2
, ChemSpider ID: 115286066)Properties
Molecular Formula |
C17H22N2O3S2 |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-[5,5-dioxo-3-(2-phenylethyl)-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methylpropanamide |
InChI |
InChI=1S/C17H22N2O3S2/c1-12(2)16(20)18-17-19(9-8-13-6-4-3-5-7-13)14-10-24(21,22)11-15(14)23-17/h3-7,12,14-15H,8-11H2,1-2H3 |
InChI Key |
QEQGMMLFPOYAEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N=C1N(C2CS(=O)(=O)CC2S1)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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